JAK2 Potency and JAK3 Selectivity Profile of TG101209 vs. TG101348 (Fedratinib)
In cell-free kinase assays, TG101209 exhibits a JAK2 IC50 of 6 nM and a JAK3 IC50 of 169 nM, yielding approximately 28-fold selectivity for JAK2 over JAK3 [1]. In contrast, the closely related analog TG101348 (fedratinib) demonstrates a JAK2 IC50 of 3 nM and a JAK3 IC50 of ~1000 nM, resulting in approximately 334-fold selectivity for JAK2 over JAK3 [2]. TG101209 thus offers a more balanced inhibition of JAK2 versus JAK3 compared to TG101348, which may be advantageous in experimental systems where residual JAK3 signaling is functionally relevant.
| Evidence Dimension | Kinase inhibition potency and JAK3 selectivity |
|---|---|
| Target Compound Data | JAK2 IC50 = 6 nM; JAK3 IC50 = 169 nM; ~28-fold selectivity for JAK2 over JAK3 |
| Comparator Or Baseline | TG101348 (fedratinib): JAK2 IC50 = 3 nM; JAK3 IC50 ≈ 1000 nM; 334-fold selectivity for JAK2 over JAK3 |
| Quantified Difference | TG101209 is 2-fold less potent on JAK2 but >5-fold less selective against JAK3 |
| Conditions | Cell-free kinase activity assay |
Why This Matters
The 12-fold difference in JAK2/JAK3 selectivity ratio informs compound selection for studies where differential JAK family inhibition is required.
- [1] Pardanani, A., Hood, J. D., Lasho, T. L., Levine, R. L., Martin, M. B., Noronha, G., ... & Tefferi, A. (2007). TG101209, a small molecule JAK2-selective kinase inhibitor potently inhibits myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations. Leukemia, 21(8), 1658-1668. View Source
- [2] Wernig, G., Kharas, M. G., Okabe, R., Moore, S. A., Leeman, D. S., Cullen, D. E., ... & Gilliland, D. G. (2008). Efficacy of TG101348, a selective JAK2 inhibitor, in treatment of a murine model of JAK2V617F-induced polycythemia vera. Cancer Cell, 13(4), 311-320. View Source
